Diethyl (azetidin-3-yl)phosphonate
Overview
Description
Diethyl (azetidin-3-yl)phosphonate is an organophosphorus compound that features a four-membered azetidine ring attached to a phosphonate group
Mechanism of Action
Target of Action
Diethyl (azetidin-3-yl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the target’s function. The compound’s mode of action is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles
Biochemical Pathways
This compound, as a phosphonate, is involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . .
Pharmacokinetics
It is known that phosphonates, in general, serve as non-hydrolyzable phosphate mimics in various biomedical applications . This suggests that this compound may have similar properties.
Result of Action
Phosphonates, in general, are known to inhibit enzymes utilizing phosphates as substrates . This suggests that this compound may have similar effects.
Action Environment
It is known that the reactivity of phosphonates decreases with increasing steric congestion and increases due to the effect of electron-withdrawing substituents . This suggests that the action of this compound may be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
Diethyl (azetidin-3-yl)phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases and kinases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt pathways. These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain phosphatases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can activate kinases by promoting their phosphorylation. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and esterases, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins. These interactions influence the localization and accumulation of this compound, thereby affecting its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is often directed to particular cellular compartments or organelles by targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it may influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (azetidin-3-yl)phosphonate typically involves the reaction of azetidine with diethyl phosphite under controlled conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling of azetidine with diethyl phosphite . Another approach involves the chemoselective activation of diethyl phosphonates using triflic anhydride, followed by the addition of azetidine .
Industrial Production Methods
Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (azetidin-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted azetidine derivatives .
Scientific Research Applications
Diethyl (azetidin-3-yl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog without the azetidine ring.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Uniqueness
Diethyl (azetidin-3-yl)phosphonate is unique due to the presence of both the azetidine ring and the phosphonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-diethoxyphosphorylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQTGQFIBYREP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CNC1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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